molecular formula C18H16Cl2N2O3S2 B2718507 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923089-20-7

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2718507
CAS No.: 923089-20-7
M. Wt: 443.36
InChI Key: LGQJPABFEUANNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic benzothiazole derivative intended for research use in biochemical and pharmacological screening. Compounds featuring the 4,5-dichlorobenzo[d]thiazol-2-amine scaffold are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Similar structures are frequently investigated for their enzyme inhibitory activity . Research on analogous molecules suggests potential applications in studying sodium channel function, as some sodium channel blocker insecticides (SCBIs) share a benzothiazole core and act by causing a voltage-dependent block of voltage-gated sodium channels . The structure of this particular compound, which incorporates a 4-tosylbutanamide chain, is designed to enhance binding affinity and selectivity. The tosyl (p-toluenesulfonyl) group can be a key pharmacophore, potentially allowing the molecule to engage in specific interactions with enzyme active sites. Researchers can utilize this compound as a key intermediate or precursor in developing novel bioactive molecules, particularly for projects aimed at ion channel modulation or enzyme inhibition. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-17-14(26-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQJPABFEUANNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 4-tosylbutanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole moiety is a critical pharmacophore in many bioactive compounds. Below is a comparison of key analogs:

Compound Name Benzothiazole Substituents Tosyl/Phenylsulfonyl Variation Molecular Weight (LCMS [M+H]⁺) Yield (%)
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide 4-methyl Tosyl (p-toluenesulfonyl) 389.3 73
N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (Compound 1) 4-methyl Phenylsulfonyl 375.3 73
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (Compound 2) 4-methyl 4-Fluorophenylsulfonyl 393.3 70
N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide 4,5-dichloro Tosyl ~438.2 (estimated) N/A

Key Observations :

  • Hydrophobicity : Tosyl groups enhance lipophilicity relative to phenylsulfonyl or fluorophenylsulfonyl analogs, which may improve membrane permeability .

Spectral and Structural Differences

  • IR Spectroscopy : Analogs like N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibit characteristic carbonyl (C=O) stretches at ~1663–1682 cm$ ^{-1} $, consistent with amide bonds. The absence of C=O bands in triazole derivatives (e.g., compounds 7–9 in ) confirms structural distinctions between amides and heterocyclic tautomers .
  • NMR Shifts : In $ ^1H $-NMR, the aromatic protons of the dichlorobenzothiazole moiety in the target compound would likely resonate downfield (δ ~7.5–8.0 ppm) due to chlorine’s deshielding effect, contrasting with the upfield shifts seen in methyl-substituted analogs (δ ~7.2–7.6 ppm) .

Biological Activity

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound belonging to the benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C18H16Cl2N2O3S
  • Molecular Weight : 443.4 g/mol
  • CAS Number : 923089-20-7

The structural features of this compound contribute significantly to its biological activity. The presence of the benzothiazole moiety is particularly important for its interaction with biological targets.

Target of Action

Benzothiazole derivatives, including this compound, have been reported to exhibit significant anti-tubercular activity. They likely act by inhibiting specific enzymes or pathways critical for bacterial survival.

Mode of Action

The compound's mode of action involves several biochemical pathways:

  • Inhibition of Enzymatic Activity : The benzothiazole structure may interfere with enzyme functions essential for bacterial metabolism.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Modulation of Immune Response : Benzothiazole derivatives may also modulate immune responses, enhancing host defenses against infections.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. A comparative analysis with similar compounds shows that it has superior efficacy in certain contexts.

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial8–32
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamidesAntibacterial16–64
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamideAntifungal32–128

Case Studies

  • Antitubercular Activity : A study demonstrated that benzothiazole derivatives showed significant activity against Mycobacterium tuberculosis. The compound was effective at low concentrations, indicating its potential as a lead compound in tuberculosis treatment .
  • Antifungal Properties : In vitro tests revealed that this compound exhibited antifungal activity against Candida species. The minimum inhibitory concentration (MIC) ranged from 16 to 32 µg/mL .
  • Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Research Applications

This compound holds promise for various scientific research applications:

  • Medicinal Chemistry : As a candidate for drug development targeting infectious diseases.
  • Biological Studies : Its antimicrobial and anti-inflammatory properties make it suitable for further exploration in biological assays.
  • Material Science : Potential applications in developing materials with enhanced properties due to its chemical stability and reactivity.

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